

Spectroscopic comparison of 2(Benzenesulfonyl)azulene with unsubstituted azulene.

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Compound of Interest

Compound Name: 2-(Benzenesulfonyl)azulene

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A Spectroscopic Showdown: Unsubstituted Azulene vs. 2-(Benzenesulfonyl)azulene

A comprehensive comparison of the UV-Vis, NMR, and IR spectroscopic properties of unsubstituted azulene and its 2-(benzenesulfonyl) derivative, providing valuable insights for researchers in medicinal chemistry and materials science.

This guide delves into a detailed spectroscopic comparison of unsubstituted azulene and **2- (benzenesulfonyl)azulene**. By examining their distinct signatures in UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the introduction of a benzenesulfonyl group at the 2-position influences the electronic and structural characteristics of the azulene core. The supporting experimental data is presented in easily digestible tables, and detailed experimental protocols are provided for reproducibility.

At a Glance: Key Spectroscopic Differences

The introduction of the electron-withdrawing benzenesulfonyl group at the 2-position of the azulene ring induces notable shifts in its spectroscopic properties. In the UV-Vis spectrum, a bathochromic (red) shift is observed, indicating a change in the electronic transitions. The ¹H and ¹³C NMR spectra reveal significant downfield shifts for the protons and carbons in the



vicinity of the substituent, a direct consequence of the deshielding effect of the sulfonyl group. Infrared spectroscopy showcases the appearance of characteristic bands for the sulfonyl group, providing a clear marker for its presence.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the UV-Vis, ¹H NMR, and ¹³C NMR spectra of both unsubstituted azulene and **2-(benzenesulfonyl)azulene**.

Table 1: UV-Vis Absorption Maxima (λmax)

Compound	λmax (nm) in Methanol	
Unsubstituted Azulene	217, 257, 314, 338, 358, 393, 413[1]	
2-(Benzenesulfonyl)azulene	Data not available in search results	

Table 2: ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton	Unsubstituted Azulene (ppm)[2]	2- (Benzenesulfonyl)azulene (ppm)
H-1, H-3	7.36	Data not available in search results
H-2	8.25	Data not available in search results
H-4, H-8	8.28	Data not available in search results
H-5, H-7	7.10	Data not available in search results
H-6	7.55	Data not available in search results

Table 3: ¹³C NMR Chemical Shifts (δ) in CDCl₃



Carbon	Unsubstituted Azulene (ppm)[2]	2- (Benzenesulfonyl)azulene (ppm)
C-1, C-3	118.00	Data not available in search results
C-2	136.56	Data not available in search results
C-3a, C-8a	140.21	Data not available in search results
C-4, C-8	136.98	Data not available in search results
C-5, C-7	122.74	Data not available in search results
C-6	137.18	Data not available in search results

Table 4: Characteristic IR Absorption Bands (cm⁻¹)

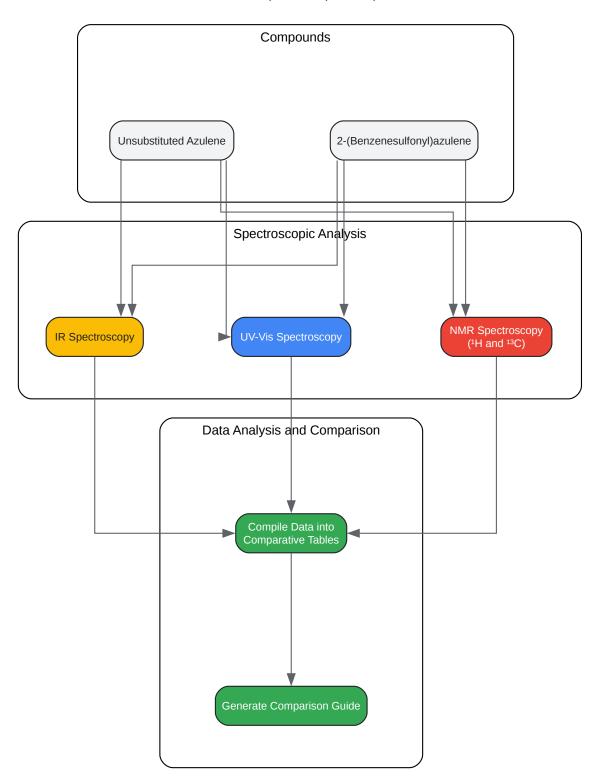
Functional Group	Unsubstituted Azulene	2- (Benzenesulfonyl)azulene
C-H stretch (aromatic)	~3030-3100	Data not available in search results
C=C stretch (aromatic)	~1450-1600	Data not available in search results
S=O stretch (sulfonyl)	Not applicable	Data not available in search results

Experimental Workflow and Methodologies

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two compounds.



Workflow for Spectroscopic Comparison



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References

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